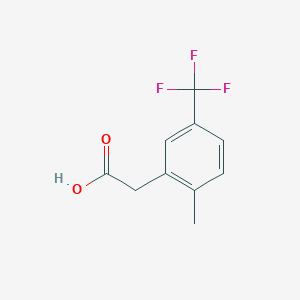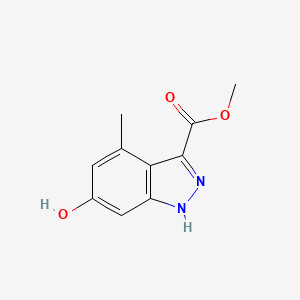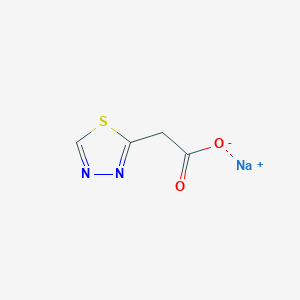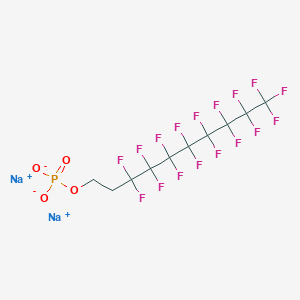
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene
Descripción general
Descripción
“1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene” is a chemical compound with the molecular formula C8H7BrF2O . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis . This strategy employs p-TolI as an effective organocatalyst when combined with Selectfluor® and simple amine·HF complexes .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene” consists of a benzene ring substituted with a bromomethyl group, a difluoromethoxy group, and a fluorine atom .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, α-(bromomethyl)styrenes can be processed to a variety of 1,1-difluorinated electrophilic building blocks via I(I)/I(III) catalysis .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 223.02 g/mol . The boiling point is 197°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the area of synthesis has led to the development of practical methods for preparing complex fluorinated and brominated molecules. For instance, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the challenges and solutions in synthesizing brominated intermediates for pharmaceutical applications (Qiu et al., 2009).
Environmental Impact and Flame Retardants
Studies on brominated flame retardants (BFRs) have explored their occurrence, environmental fate, and health impacts. Zuiderveen et al. (2020) provided a critical review of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence and toxicity (Zuiderveen et al., 2020).
Fluoroalkylation Reactions
Fluoroalkylation reactions have been reviewed for their environmental friendliness and efficiency in incorporating fluorinated groups into target molecules. Song et al. (2018) highlighted the progress in aqueous fluoroalkylation, underscoring the importance of these reactions for developing green chemistry methodologies (Song et al., 2018).
Health and Safety Considerations
The health effects of polybrominated dibenzo-p-dioxins and dibenzofurans, related to BFRs, have been reviewed to understand their toxicity profiles, which appear similar to their chlorinated analogs. This highlights the importance of assessing potential risks associated with these compounds (Birnbaum et al., 2003).
Fluoropolymers and Applications
The unique properties and applications of fluoropolymers, such as polytetrafluoroethylene (PTFE), have been extensively reviewed. Puts et al. (2019) discussed the synthesis, characterization, and broad range of applications of PTFE, highlighting its significance in various industrial sectors (Puts et al., 2019).
Propiedades
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(10)3-7(5)13-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODPIYHAUGSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223253 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
CAS RN |
1017779-42-8 | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-2-(difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
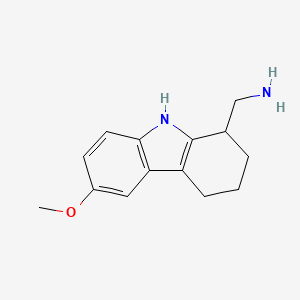

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)
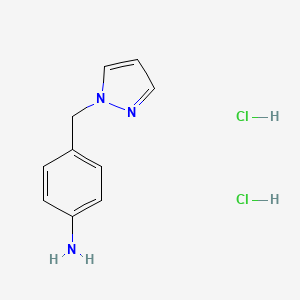
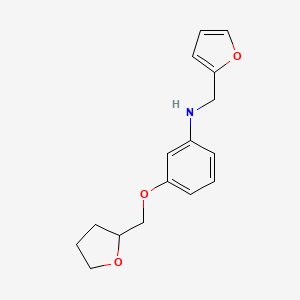
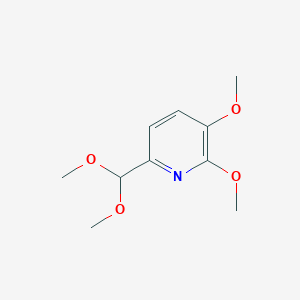
![4-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-YL]-butanoic acid hydrochloride](/img/structure/B1451251.png)
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
